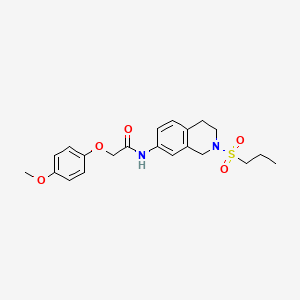

2-(4-methoxyphenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

説明

The compound 2-(4-methoxyphenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a tetrahydroisoquinoline derivative featuring a 4-methoxyphenoxy acetamide moiety linked to a propylsulfonyl-substituted tetrahydroisoquinoline core. The propylsulfonyl group and methoxyphenoxy substituent contribute to its physicochemical and pharmacological properties, making it a candidate for structure-activity relationship (SAR) studies.

特性

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-3-12-29(25,26)23-11-10-16-4-5-18(13-17(16)14-23)22-21(24)15-28-20-8-6-19(27-2)7-9-20/h4-9,13H,3,10-12,14-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXPJNFVDJBAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It is known that the compound is a widely used sweetness inhibitor, suggesting that its targets could be the sweet taste receptors on the tongue.

Mode of Action

The compound is believed to interact with its targets (likely the sweet taste receptors) in a competitive manner, inhibiting the perception of sweetness. The exact molecular interactions between the compound and its targets remain unclear.

Result of Action

The compound’s action results in the inhibition of sweetness perception. This effect is observed for various sweeteners, including sucrose, fructose, glucose, xylitol, and erythritol.

類似化合物との比較

Key Observations:

Sulfonyl vs. Carbonyl Groups : The target compound’s propylsulfonyl group (C₃H₇SO₂) enhances hydrophilicity compared to cyclopropanecarbonyl (C₃H₅CO) or thiophene-2-carbonyl (C₅H₃SCO), which may improve solubility but reduce membrane permeability .

Methoxy Position: The 4-methoxyphenoxy group in the target compound vs. 3-methoxyphenoxy in alters electronic effects, possibly influencing receptor binding via hydrogen bonding or π-π interactions.

Physicochemical Properties

While experimental data (e.g., solubility, logP) for the target compound are unavailable, comparisons can be inferred:

- Molecular Weight : The target (418.5 g/mol) is heavier than the ethylsulfonyl analog (404.5 g/mol) due to the additional methylene group in the sulfonyl chain .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(4-methoxyphenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Coupling reactions : Formation of the acetamide backbone via nucleophilic acyl substitution, as demonstrated in structurally related acetamide derivatives .

- Sulfonylation : Introduction of the propylsulfonyl group to the tetrahydroisoquinoline moiety using sulfonyl chlorides under anhydrous conditions.

- Purification : Employ membrane separation technologies (e.g., nanofiltration) or column chromatography for isolating intermediates .

- Design of Experiments (DoE) : Use fractional factorial designs to optimize reaction parameters (temperature, solvent, catalyst) and minimize trial-and-error approaches .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Utilize a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identify functional groups (e.g., acetamide C=O stretch at ~1667 cm⁻¹, sulfonyl S=O at ~1150–1350 cm⁻¹) .

- NMR : Assign proton environments (e.g., methoxyphenoxy protons at δ 3.8–4.0 ppm, tetrahydroisoquinoline protons at δ 6.9–7.5 ppm) and validate stereochemistry .

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- Elemental Analysis : Cross-check calculated vs. observed C/H/N ratios to confirm purity .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- PPE : Use gloves, lab coats, and safety goggles to avoid dermal exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during sulfonylation .

- Waste Disposal : Segregate halogenated byproducts and sulfonic acid waste according to institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways to mitigate competing byproducts?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify kinetically favorable pathways .

- Reaction Path Search : Apply algorithms like the artificial force-induced reaction (AFIR) method to predict intermediates and bypass side reactions .

- Feedback Loops : Integrate experimental data (e.g., HPLC purity) into computational models to refine reaction conditions iteratively .

Q. How should researchers resolve contradictions in pharmacological activity data across different assays?

- Methodological Answer :

- Sensitivity Analysis : Use DoE to test variables (e.g., solvent polarity, pH) affecting bioactivity measurements .

- Statistical Validation : Apply multivariate analysis (e.g., PCA or PLS regression) to distinguish assay-specific artifacts from true structure-activity relationships .

- Orthogonal Assays : Validate results using independent methods (e.g., SPR binding vs. cell-based assays) .

Q. What strategies enhance the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Use DoE to test degradation under stress conditions (e.g., high humidity, UV light) .

- HPLC-MS Monitoring : Track decomposition products and identify hydrolytic or oxidative degradation pathways .

- Formulation Screening : Explore lyophilization or encapsulation in cyclodextrins to improve shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。